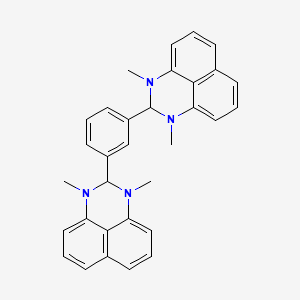
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-(octyldisulfanyl)octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-(octyldisulfanyl)octane is a fluorinated organic compound characterized by its high degree of fluorination and the presence of an octyldisulfanyl group. This compound is of interest due to its unique chemical properties, which include high thermal stability, chemical inertness, and hydrophobicity. These properties make it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-(octyldisulfanyl)octane typically involves the following steps:
Fluorination: The starting material, often a hydrocarbon, undergoes a fluorination process to introduce fluorine atoms. This can be achieved using reagents such as elemental fluorine (F2) or fluorinating agents like cobalt trifluoride (CoF3).
Disulfide Formation: The introduction of the octyldisulfanyl group is achieved through a disulfide exchange reaction. This involves reacting a thiol compound with a disulfide compound under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-(octyldisulfanyl)octane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The disulfide bond can be oxidized to form sulfoxides or sulfones, or reduced to form thiols.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include alkoxides, amines, and thiolates.
Oxidizing Agents: Hydrogen peroxide (H2O2) or peracids are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation Products: Sulfoxides and sulfones are the major products of oxidation reactions.
Reduction Products: Thiols are the primary products of reduction reactions.
Wissenschaftliche Forschungsanwendungen
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-(octyldisulfanyl)octane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in the study of biological membranes due to its hydrophobic nature and ability to interact with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the production of fluorinated surfactants, lubricants, and coatings due to its chemical inertness and stability.
Wirkmechanismus
The mechanism of action of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-(octyldisulfanyl)octane is primarily related to its chemical structure:
Molecular Targets: The compound interacts with hydrophobic regions of molecules, such as lipid bilayers in biological membranes.
Pathways Involved: It can modulate the fluidity and permeability of membranes, affecting the function of membrane-bound proteins and receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane: Similar in structure but contains an iodine atom instead of the octyldisulfanyl group.
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluorohexane: Lacks the disulfide group and has a shorter carbon chain.
Uniqueness
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-(octyldisulfanyl)octane is unique due to the presence of both a highly fluorinated chain and an octyldisulfanyl group. This combination imparts distinct chemical properties, such as enhanced hydrophobicity and chemical stability, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
191213-11-3 |
|---|---|
Molekularformel |
C16H21F13S2 |
Molekulargewicht |
524.5 g/mol |
IUPAC-Name |
1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-(octyldisulfanyl)octane |
InChI |
InChI=1S/C16H21F13S2/c1-2-3-4-5-6-7-9-30-31-10-8-11(17,18)12(19,20)13(21,22)14(23,24)15(25,26)16(27,28)29/h2-10H2,1H3 |
InChI-Schlüssel |
XCIBTBKBVLRWHT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCSSCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


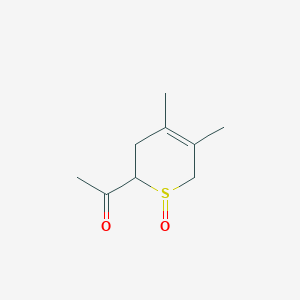
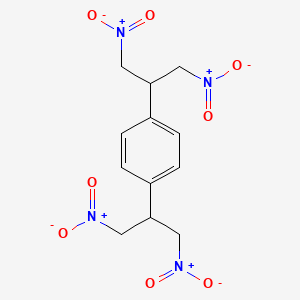

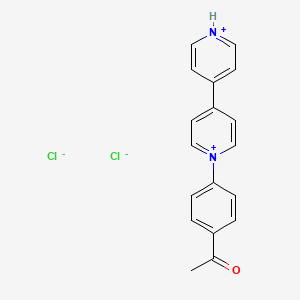
![(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentan](/img/structure/B12578548.png)
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-ethoxypropyl)-](/img/structure/B12578549.png)
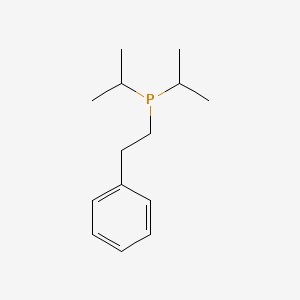
![2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B12578558.png)
![2-Methyl-N-{1-[(propan-2-yl)oxy]ethyl}propanamide](/img/structure/B12578562.png)
![Pyrrolidine, 2,5-dimethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B12578565.png)
![2-{5-[(Pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}ethan-1-ol](/img/structure/B12578568.png)

